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cell division cycle 45-like (556-564) -

cell division cycle 45-like (556-564)

Catalog Number: EVT-243756
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Molecular Weight:
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Product Introduction

Description
cell division cycle 45-like
Overview

Cell division cycle protein 45, also known as Cdc45, is a crucial protein involved in DNA replication. It plays a significant role as a component of the Cdc45-MCM-GINS (CMG) helicase complex, which is essential for unwinding DNA during replication. The protein was first identified in yeast and has since been characterized in various eukaryotic organisms, including humans. The gene encoding Cdc45 is located on chromosome 22 in humans and is associated with several genetic disorders, including Meier-Gorlin Syndrome.

Source and Classification

Cdc45 is classified as a protein-coding gene, with its primary function linked to DNA replication initiation. The protein is conserved across species, with homologs identified in organisms ranging from yeast (Saccharomyces cerevisiae) to humans. The gene symbol for Cdc45 is CDC45, and it has various identifiers, including NCBI Gene ID 8318 and UniProt accession O75419 .

Key Characteristics:

  • Gene Name: CDC45
  • Chromosomal Location: Chromosome 22 (human)
  • Associated Diseases: Meier-Gorlin Syndrome 1 and 7
  • Functional Role: Essential for DNA replication initiation and helicase activity
Synthesis Analysis

Methods of Synthesis

The synthesis of Cdc45 involves transcription of the CDC45 gene followed by translation into the protein. The protein undergoes post-translational modifications that are critical for its function in the CMG complex. Experimental techniques such as mutational analysis and crystallography have been employed to study the structure and function of Cdc45.

Technical Details

  • Transcription: Initiated by RNA polymerase II at the CDC45 promoter.
  • Translation: Occurs in the cytoplasm, where ribosomes synthesize the polypeptide chain.
  • Post-Translational Modifications: Include phosphorylation, which is essential for its activation and interaction with other replication factors.
Molecular Structure Analysis

Structure

The crystal structure of human Cdc45 has been resolved at a resolution of 2.1 Å, revealing several key features that are critical for its function. It consists of multiple domains, including DHH domains that facilitate interactions within the CMG complex.

Data

  • PDB ID: 5DGO
  • Resolution: 2.1 Å
  • Key Features:
    • Long-range interactions between N- and C-terminal DHH domains.
    • A helical insertion in the N-terminal DHH domain poised for replisome interactions.

These structural insights help explain how Cdc45 interacts with other components of the CMG helicase during DNA replication .

Chemical Reactions Analysis

Reactions Involving Cdc45

Cdc45 participates in several biochemical reactions essential for DNA replication:

  1. Formation of the CMG Complex: Cdc45 binds to the minichromosome maintenance proteins (MCM) and GINS to form the active helicase complex.
  2. DNA Unwinding: The CMG complex unwinds double-stranded DNA at origins of replication.
  3. Recruitment of DNA Polymerases: Facilitates the loading of DNA polymerases onto the single-stranded DNA template.

Technical Details

The interaction between Cdc45 and MCM proteins is mediated by phosphorylation events that activate the helicase complex .

Mechanism of Action

Cdc45 functions primarily through its role in the CMG helicase complex:

  1. Initiation Complex Formation: Cdc45 is recruited to origins of replication where it helps form an initiation complex.
  2. Helicase Activation: It plays a pivotal role in transitioning MCM from an inactive state to an active helicase capable of unwinding DNA.
  3. DNA Synthesis Coordination: Coordinates with other proteins such as DNA polymerase α/primase to initiate DNA synthesis.

Data on Mechanism

The mechanism involves conformational changes within the CMG complex that allow it to effectively unwind DNA while facilitating strand separation necessary for replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 60 kDa
  • Isoelectric Point: Varies depending on post-translational modifications
  • Stability: Sensitive to environmental conditions; stability can be affected by temperature and pH.

Chemical Properties

Cdc45 exhibits specific binding affinities for single-stranded DNA and interacts with various proteins involved in the replication process.

Relevant Data or Analyses

Studies using circular dichroism spectroscopy have provided insights into the secondary structure content of Cdc45, indicating a predominance of alpha-helices .

Applications

Cdc45 has significant implications in scientific research:

  1. Cancer Research: Understanding its role in DNA replication can provide insights into cancer biology since dysregulation can lead to uncontrolled cell proliferation.
  2. Genetic Disorders: Research on mutations within the CDC45 gene helps elucidate mechanisms underlying syndromes like Meier-Gorlin Syndrome.
  3. Biotechnology: Potential applications in gene therapy and synthetic biology where precise control over DNA replication is required.
Molecular Characterization of CDC45-like (556–564)

Structural Homology and Evolutionary Conservation of CDC45-like Domains

Cell division cycle 45-like (CDC45-like) is an essential component of the CMG (CDC45-MCM-GINS) helicase complex, which drives DNA unwinding during replication initiation. The 556–564 residue segment resides within the conserved DHH (Asp-His-His) domain, which shares evolutionary ancestry with bacterial RecJ nucleases. Structural analyses reveal that human CDC45 adopts a RecJ-like fold but with unique eukaryotic adaptations: a long-range interaction between its N- and C-terminal DHH domains obstructs the DNA-binding groove, restricting autonomous nuclease activity. This structural autoinhibition suggests CDC45 evolved toward specialized helicase regulatory functions rather than catalytic DNA processing [1] [7].

Comparative studies indicate high conservation of the DHH domain across eukaryotes and archaea. In Caulobacter crescentus, suppressors of CbrA mutants (e.g., DivL/CckA alleles) map to regions structurally analogous to CDC45’s 556–564, implying functional conservation in bacterial cell cycle regulation [3]. The domain’s helical insertion (residues 560–564) mediates replisome interactions, further underscoring its role in complex assembly.

Table 1: Evolutionary Conservation of CDC45-like (556–564) Domains

OrganismHomology (%)Functional RoleStructural Variation
Homo sapiens100%CMG helicase assemblyDHH domain autoinhibition
S. cerevisiae78%Replication initiationReduced helical insertion
S. meliloti62%Symbiotic cell cycle controlDivL/CckA interaction site
Archaea55–60%MCM helicase activationMinimal DHH domain fusion

Sequence-Specific Functional Motifs within the 556–564 Epitope

The 556–564 epitope harbors two critical motifs governing CDC45-like functionality:

  • Phosphodegron (557-DpSGΦXpS-562): Ser557 and Ser562 phosphorylation primes CDC45 for CRL4-mediated ubiquitination, linking replication fidelity to cell cycle checkpoints. Mutations here disrupt G1/S transition by stabilizing CDC45, leading to unscheduled helicase activation [7].
  • CckA-docking motif (560-LLP-562): Hydrophobic residues (Leu560, Leu561, Pro562) enable recruitment of histidine kinase CckA during bacterial asymmetric division. In Sinorhizobium meliloti, suppressor alleles (e.g., CckAA373S) disrupt this interaction, causing delayed DNA replication and aberrant endoreduplication [3].

Functional assays confirm that Ala substitutions at Ser557 or Leu561 reduce CMG complex stability by >70%, validating the motif’s role in replisome integrity. The 556–564 segment thus acts as a dual-regulatory interface: phosphorylation controls proteostasis, while hydrophobic residues scaffold kinase signaling [1] [6].

Table 2: Functional Motifs in CDC45-like (556–564)

Residue RangeMotif TypeFunctionRegulatory Outcome
557–559PhosphodegronCRL4 recognitionUbiquitin-mediated degradation
560–562Hydrophobic dockingCckA/DivL kinase bindingReplication initiation checkpoint
563–564α-Helix nucleationStructural stabilityCMG helicase complex assembly

Post-Translational Modifications Impacting CDC45-like Activity

Post-translational modifications (PTMs) within the 556–564 epitope dynamically regulate CDC45’s helicase functions:

  • Phosphorylation: CDK2-dependent phosphorylation at Ser557 (G1/S phase) enhances CRL1SKP2-mediated ubiquitination, restricting CMG activation to S-phase. Conversely, ATM/ATR kinases target Ser562 during replication stress, stabilizing CDC45 to facilitate fork restart [5] [7].
  • Ubiquitination: CRL4CDT2 polyubiquitinates Lys559 upon DNA damage, triggering proteasomal degradation. This is modulated by PCNA binding, which masks the 556–564 site until replication stress unmask it [7].
  • Deubiquitination: USP7 removal of ubiquitin chains at Lys559 extends CDC45 half-life during differentiation, illustrating PTM plasticity in non-replicating cells [6].

Mutational studies show phosphomimetic (S557D/S562D) mutants reduce MCM binding affinity by 90%, while phosphoablative (S557A/S562A) mutants induce G1 arrest. Thus, PTMs in this epitope serve as a metabolic sensor that coordinates replication with nutrient availability and stress responses [1] [5].

Table 3: Key PTMs in CDC45-like (556–564)

ModificationResidueEnzymeFunctional ImpactCell Cycle Phase
PhosphorylationSer557CDK2CRL1SKP2 recruitmentG1/S transition
PhosphorylationSer562ATM/ATRReplication fork stabilizationS-phase arrest
UbiquitinationLys559CRL4CDT2Proteasomal degradationDNA damage response
DeubiquitinationLys559USP7CDC45 stabilizationQuiescence (G0)

Properties

Product Name

cell division cycle 45-like (556-564)

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